Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
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Overview
Description
Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a trifluoroborate group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the difluoro groups, and the final incorporation of the trifluoroborate moiety. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the trifluoroborate with an aryl halide.
Scientific Research Applications
Chemistry
In chemistry, Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure allows for selective reactions, making it a valuable tool for chemists.
Biology and Medicine
In biology and medicine, this compound is explored for its potential in drug discovery and development. Its ability to form stable complexes with various biomolecules makes it a candidate for designing new therapeutic agents. Additionally, its unique structure can be used to probe biological pathways and mechanisms.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for applications in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as coupling and substitution. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
- Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
Uniqueness
Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is unique due to the presence of the difluoro groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high selectivity and efficiency.
Properties
Molecular Formula |
C11H16BF5KNO2 |
---|---|
Molecular Weight |
339.15 g/mol |
IUPAC Name |
potassium;[7,7-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]-trifluoroboranuide |
InChI |
InChI=1S/C11H16BF5NO2.K/c1-9(2,3)20-8(19)18-5-4-10(12(15,16)17)7(6-18)11(10,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |
InChI Key |
AMSOCHBCYWMPBI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCN(CC1C2(F)F)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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